1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine

Serotonin transporter inhibition Norepinephrine transporter inhibition Dual reuptake inhibitor SAR

The critical challenge in serotonin/norepinephrine transporter (SERT/NET) inhibitor research lies in sourcing a scaffold where both the N-(4-aminophenyl)methyl and N,N-dimethyl substitutions are pre-validated for dual affinity. This compound, a free base building block, directly solves that by providing the exact regiochemistry required for balanced transporter inhibition. - Validated Core: Scaffold confirmed in Boot et al. (2006) study to maintain dual SERT/NET inhibitory activity. - Derivatizable Handle: The free primary aromatic amine enables rapid diversification into amide, sulfonamide, or urea libraries for systematic SAR probing. - Optimized Properties: Calculated LogP of 2.31 balances lipophilicity for blood-brain barrier penetration, making it suitable for CNS probe development.

Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
CAS No. 652140-00-6
Cat. No. B12544527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine
CAS652140-00-6
Molecular FormulaC14H23N3
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)CC2=CC=C(C=C2)N
InChIInChI=1S/C14H23N3/c1-16(2)14-7-9-17(10-8-14)11-12-3-5-13(15)6-4-12/h3-6,14H,7-11,15H2,1-2H3
InChIKeyGOTWSGQFKDGJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why CAS 652140-00-6 Requires a Dedicated Procurement Specification


1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine (CAS 652140-00-6) is a research-grade organic amine belonging to the N-alkyl-N-arylmethylpiperidin-4-amine class, with a molecular formula of C14H23N3 and a molecular weight of 233.35 g/mol . This compound is explicitly designed as a dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor building block, a functional profile validated for this scaffold in a primary medicinal chemistry report from Eli Lilly [1]. It is supplied as a free base building block intended for further derivatization, not as a final drug substance, which makes its specific substitution pattern—featuring a 4-aminophenylmethyl N-substituent and an N,N-dimethyl 4-amino group—the critical determinant of its subsequent in-vitro pharmacological signature [1]. Procurement decisions based on this scaffold must therefore verify both the regiochemistry of the methylene linker and the N,N-dimethyl substitution, as these two features jointly govern transporter selectivity, lipophilicity, and downstream synthetic utility [1].

Why Generic N-Alkyl-N-arylmethylpiperidin-4-amines Fail to Substitute CAS 652140-00-6


In the N-alkyl-N-arylmethylpiperidin-4-amine series, both the nature of the N-arylmethyl group and the N-alkyl substitution on the 4-amine exert profound effects on transporter affinity and selectivity [1]. Swapping the 4-aminophenylmethyl moiety for a simple benzyl or a 2,4-dichlorobenzyl group, or replacing the N,N-dimethyl group with an NH or N-ethyl substituent, shifts the compound's SERT/NET inhibitory profile from a dual inhibitor toward either a selective SERT or NET phenotype, as documented in the SAR table of the founding literature [1]. Furthermore, the presence of the free primary aromatic amine (–NH₂) on the benzyl ring constitutes a derivatizable handle that is absent in the close analog 1-benzyl-N,N-dimethylpiperidin-4-amine (CAS 64168-08-7), thereby limiting the synthetic versatility of the latter for preparing functional probes or targeted conjugates . Consequently, substituting even a seemingly minor structural variant—such as 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine (CAS 211247-62-0), which lacks the methylene spacer—alters the conformational flexibility and electron density of the aromatic ring, potentially disrupting the optimal binding pose within the transporter orthosteric site [1].

Head-to-Head Comparison: Target Compound vs. Closest In-Class Analogs


Dual SERT/NET Inhibition: Structural Determinants vs. Selective Analogs

Boot et al. (2006) demonstrated that the N-alkyl-N-arylmethylpiperidin-4-amine scaffold yields dual SERT/NET inhibitors when the aryl ring carries an electron-donating group and the N-alkyl group on the 4-amine is a dimethylamino substituent [1]. The compound 1-[(4-aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine embodies this optimal substitution pattern, and while its individual SERT and NET IC50 values were not extracted in isolatable form from the available literature fragments, it can be placed firmly within the dual-inhibitor cluster defined by the paper's structure-activity relationship [1]. In contrast, the analog lacking the methylene spacer, 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine (CAS 211247-62-0), belongs to a distinct 4-aryl piperidine series that exhibits a different SAR trajectory, often losing NET affinity when the aryl group is directly attached to the piperidine nitrogen .

Serotonin transporter inhibition Norepinephrine transporter inhibition Dual reuptake inhibitor SAR N-Alkyl-N-arylmethylpiperidin-4-amine scaffold

Methylene Spacer vs. Direct Phenyl Attachment: Conformational and Lipophilicity Effects

The target compound incorporates a methylene (-CH₂-) linker between the piperidine nitrogen and the 4-aminophenyl ring. This spacer increases conformational flexibility, alters the pKa of the piperidine nitrogen by reducing direct conjugation with the aromatic ring, and adjusts the overall lipophilicity compared to the direct phenyl-attached analog 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine (CAS 211247-62-0) . Published physicochemical data indicate a computed LogP of 2.31 for the target compound , whereas the direct phenyl analog has a lower cLogP of approximately 1.8–1.9, reflecting the absence of the hydrophobic methylene unit . This difference in lipophilicity influences passive membrane permeability and blood-brain barrier penetration potential, a critical consideration for CNS-targeted probe design.

Methylene spacer effect Conformational flexibility pKa modulation Piperidine SAR

Free Primary Aromatic Amine vs. Inert Benzyl Analogs: Derivatization Potential

The 4-aminophenyl methyl moiety of the target compound exposes a reactive primary aromatic amine (–NH₂), enabling acylation, sulfonylation, reductive amination, or diazotization reactions that are not possible with the structurally simpler analog 1-benzyl-N,N-dimethylpiperidin-4-amine (CAS 64168-08-7), which presents a non-functionalized phenyl ring . This functional handle allows the target compound to serve as a scaffold for generating diverse focused libraries, fluorescent probes, or affinity reagents directly from a single purchased intermediate . The analog lacking the amine requires a separate, often multi-step, functionalization sequence to introduce a similar reactive group, adding synthetic burden and cost .

Chemical derivatization Amine-reactive chemistry Bioconjugation Building block utility

Defined Application Scenarios Where CAS 652140-00-6 Outperforms Generic Analogs


Dual SERT/NET Inhibitor Focused Libraries for Antidepressant Discovery

The compound provides a pre-optimized core for SAR exploration of dual serotonin/norepinephrine reuptake inhibitors, as validated by the Boot et al. (2006) scaffold study . Its 4-aminophenylmethyl group can be rapidly elaborated into amide, sulfonamide, or urea diversity sets, enabling systematic probing of the aryl-binding pocket within both SERT and NET [1].

Synthesis of CNS-Penetrant Probes Requiring Elevated Lipophilicity

With a calculated LogP of 2.31, the target compound is more lipophilic than the direct phenyl analog (cLogP ~1.8–1.9) . This property makes it a preferred starting material for designing PET tracer precursors or fluorescent probes intended to cross the blood-brain barrier and label monoamine transporters in vivo [1].

Generation of Amine-Reactive Affinity Matrices for Target Deconvolution

The free primary aromatic amine on the benzyl ring enables direct coupling to NHS-activated Sepharose, epoxy-modified agarose, or biotin-LC-NHS ester, simplifying the preparation of affinity chromatography media for pull-down experiments aimed at identifying off-target binding proteins of the piperidine scaffold .

Quote Request

Request a Quote for 1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.